Cas no 197584-99-9 (7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid)
7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid
- 6-hydroxy-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid
- 2,3-Dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic Acid
- 6-Hydroxy-7-carbonylacid-1,4-Benzodioxane
- 6-Hydroxy-7-carbonyl acid-1,4-Benzodioxane
- 7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
- 2,3-Dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic Acid;
- AM20030276
- 197584-99-9
- DTXSID30599038
- E76791
- J-012765
- DB-296758
- AKOS006315909
- MFCD18379453
- 7-hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
- BS-52188
- SY284471
- starbld0018866
- A4328
- CS-0449168
- SCHEMBL6616671
- 7-Hydroxy-2,3-dihydro-benzo[1,4]dioxine-6-
-
- MDL: MFCD18379453
- Inchi: 1S/C9H8O5/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4,10H,1-2H2,(H,11,12)
- InChI Key: IKCKXQPXYWBQSB-UHFFFAOYSA-N
- SMILES: O1CCOC2C=C(C(C(=O)O)=CC1=2)O
Computed Properties
- Exact Mass: 196.03700
- Monoisotopic Mass: 196.037
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76A^2
- XLogP3: 1.4
Experimental Properties
- Color/Form: White solid
- Density: 1.5±0.1 g/cm3
- Melting Point: 199-201°C
- Boiling Point: 390.7±42.0 °C at 760 mmHg
- Flash Point: 163.5±21.4 °C
- Refractive Index: 1.627
- Solubility: Dimethylformamide, DMSO, Methanol
- PSA: 75.99000
- LogP: 0.86160
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Refrigerator
7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H829190-5mg |
7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid |
197584-99-9 | 5mg |
$ 98.00 | 2023-09-07 | ||
| TRC | H829190-10mg |
7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid |
197584-99-9 | 10mg |
$ 127.00 | 2023-09-07 | ||
| TRC | H829190-25mg |
7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid |
197584-99-9 | 25mg |
$ 161.00 | 2023-09-07 | ||
| TRC | H829190-50mg |
7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid |
197584-99-9 | 50mg |
$276.00 | 2023-05-18 | ||
| TRC | H829190-100mg |
7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid |
197584-99-9 | 100mg |
$523.00 | 2023-05-18 | ||
| Chemenu | CM161138-250mg |
7-hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid |
197584-99-9 | 97% | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM161138-1g |
7-hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid |
197584-99-9 | 97% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | D405873-5g |
7-Hydroxy-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid |
197584-99-9 | 95% | 5g |
$1950 | 2024-07-21 | |
| eNovation Chemicals LLC | D405873-10g |
7-Hydroxy-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid |
197584-99-9 | 95% | 10g |
$2750 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1222365-5g |
7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid |
197584-99-9 | 95% | 5g |
$740 | 2024-06-03 |
7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid Suppliers
7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Additional information on 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid
Professional Introduction to 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid (CAS No. 197584-99-9)
7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid, identified by the Chemical Abstracts Service (CAS) number 197584-99-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, belonging to the benzodioxane class, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile precursor for synthesizing various bioactive molecules.
The structural framework of 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid consists of a benzene ring fused with an oxygen-containing heterocycle, specifically a dioxane ring. This arrangement imparts distinct electronic and steric characteristics to the molecule, influencing its reactivity and interaction with biological targets. The hydroxyl group at the 7-position and the carboxylic acid at the 6-position are particularly noteworthy, as they provide multiple sites for chemical modification and functionalization.
In recent years, there has been growing interest in exploring the pharmacological potential of 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid and its derivatives. Researchers have been investigating its role in developing novel therapeutic agents, particularly those targeting neurological disorders and inflammatory conditions. The benzodioxane moiety is known for its ability to modulate neurotransmitter systems, making it a promising scaffold for drugs that interact with central nervous system receptors.
One of the most compelling aspects of 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid is its utility as a building block in synthetic chemistry. The carboxylic acid group can be easily transformed into esters, amides, or other derivatives, while the hydroxyl group offers opportunities for etherification or glycosylation reactions. These modifications have enabled the synthesis of complex molecules with enhanced biological activity. For instance, researchers have successfully incorporated this scaffold into compounds that exhibit potent anti-inflammatory properties by targeting specific enzymatic pathways.
Recent studies have highlighted the significance of 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid in drug discovery efforts aimed at combating neurodegenerative diseases. The benzodioxane ring's structural similarity to certain natural products has led to investigations into its potential as a precursor for neuroprotective agents. Preliminary findings suggest that derivatives of this compound may interfere with oxidative stress pathways and amyloid-beta aggregation, key pathological features associated with Alzheimer's disease and other neurodegenerative conditions.
The carboxylic acid functionality of 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid also plays a crucial role in its biological interactions. This group can participate in hydrogen bonding with various biomolecules, enhancing binding affinity and selectivity. Such interactions are critical for designing drugs that exhibit high specificity for their target receptors while minimizing off-target effects. Researchers have leveraged this property to develop novel ligands for G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes and are common targets for therapeutic intervention.
In addition to its pharmaceutical applications, 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid has found utility in materials science and industrial chemistry. Its unique structural features make it a valuable intermediate in the synthesis of polymers and specialty chemicals. The ability to modify both functional groups allows for the creation of tailored materials with specific physical and chemical properties. These materials may find applications in coatings, adhesives, and other industrial formulations where precise molecular design is essential.
The synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid itself is an area of active research. Chemists have developed efficient synthetic routes that highlight the compound's accessibility from readily available starting materials. These methods often involve multi-step organic transformations that showcase the versatility of benzodioxane chemistry. Advances in catalytic processes have further improved the efficiency and scalability of these synthetic pathways, making it feasible to produce larger quantities of the compound for research and industrial purposes.
The future prospects for 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid are promising, given its diverse chemical properties and broad range of potential applications. Ongoing research efforts are focused on expanding its utility in drug development by exploring new derivatives and synthetic strategies. Collaborations between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to the discovery of novel therapeutic agents that address unmet medical needs.
In conclusion,7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid (CAS No. 197584-99-9) represents a fascinating compound with significant implications in pharmaceutical chemistry and materials science. Its unique structural features and functional groups provide a rich foundation for synthetic exploration and biological investigation. As research continues to uncover new applications for this molecule,7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid is poised to play an increasingly important role in advancing scientific understanding and developing innovative solutions across multiple disciplines.
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